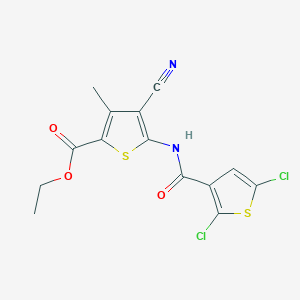

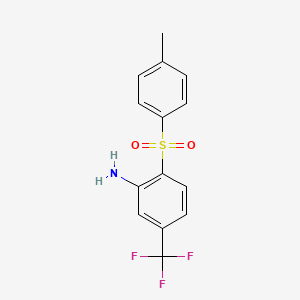

![molecular formula C22H28N2O4S B2548993 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-4-乙基苯磺酰胺 CAS No. 922049-60-3](/img/structure/B2548993.png)

N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-4-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex nitrogenous heterocycle with a benzenesulfonamide moiety. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides and their derivatives are well-represented. These compounds are known for their potential pharmacological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves intramolecular reactions and the formation of nitrogen-containing rings. For instance, N-Benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles such as indazole oxides and quinazolines . Similarly, N-alkylation of 2-azidobenzenesulfonamide followed by intramolecular aminohydroxylation can lead to the formation of a pyrrolobenzothiadiazepine precursor . These methods highlight the versatility of benzenesulfonamide derivatives in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified to introduce various substituents. The presence of electron-withdrawing groups on the aromatic ring is often necessary to facilitate reactions such as C-arylation . The molecular structure of these compounds is crucial as it can influence their reactivity and the types of heterocycles that can be synthesized.

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. For example, the intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides is a key step in the synthesis of benzhydrylamines . Additionally, the N-alkylation of 2-azidobenzenesulfonamide can lead to different outcomes depending on the starting materials, such as the formation of benzotriazinones and quinazolinones when 2-azidobenzamide is used . These reactions often involve intermediates like nitrenes and can be influenced by the choice of solvents and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the synthesis of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides involves the reaction of alkyl carboxylic acid hydrazides with CS2 and KOH, leading to compounds with varying physical and spectral characteristics . These properties are essential for the potential pharmacological applications of these compounds, as they can affect bioavailability and potency.

科学研究应用

化学合成和结构分析

对 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-4-乙基苯磺酰胺的研究包括对其合成和结构表征的研究。例如,Sapegin 等人 (2018) 的工作重点是基于 [1,4] 恶二嗪的伯磺酰胺的合成,展示了伯磺酰胺功能在 [1,4] 恶二嗪环构建和充当酶假体基团中的作用 (Sapegin 等人,2018)。

药理应用

该化合物的药理潜力是另一个感兴趣的领域。Petrovskii 等人 (2017) 对相关化合物的合成、晶体结构和光物理性质的研究表明其在药理学中的潜在应用,特别是由于其独特的结构特征 (Petrovskii 等人,2017)。

酶抑制

研究还调查了该化合物抑制某些酶的能力。例如,Pişkin 等人 (2020) 的工作探索了类似化合物的抑制特性,表明其潜在的治疗应用,特别是在某些疾病的治疗中 (Pişkin 等人,2020)。

抗菌和抗癌活性

与 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-4-乙基苯磺酰胺在结构上相关的化合物的抗菌和抗癌活性一直是研究的主题。Kumar 等人 (2018) 合成了喹唑啉-4-基-氨基苯磺酰胺衍生物并评估了它们的体外抗菌和抗癌活性,展示了显着的治疗潜力 (Kumar 等人,2018)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-13-24-19-12-9-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMWUJXJUCVLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

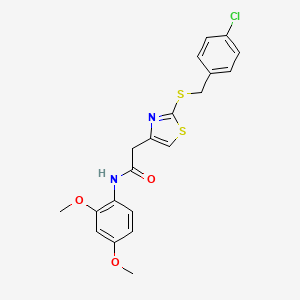

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)

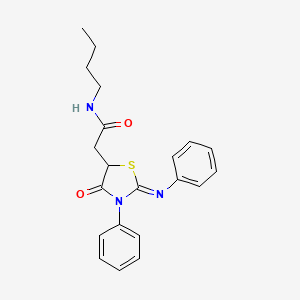

![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

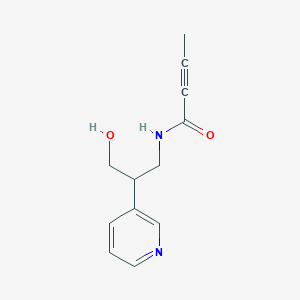

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)